![molecular formula C12H16 B1346860 3-(2,6-Dimethylphenyl)-2-methyl-1-propene CAS No. 878812-96-5](/img/structure/B1346860.png)
3-(2,6-Dimethylphenyl)-2-methyl-1-propene
Overview
Description
3-(2,6-Dimethylphenyl)-2-methyl-1-propene, also known as 3-DMP-2-MP, is an organic compound belonging to the class of alkenes. It is a colorless liquid that has a sweet, floral odor and a boiling point of 125°C. It is insoluble in water, but is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 3-DMP-2-MP has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other organic materials.
Scientific Research Applications
Cancer Treatment
The compound (2,6-Dimethylphenyl)arsonic acid, which is structurally similar to “3-(2,6-Dimethylphenyl)-2-methyl-1-propene”, has been shown to induce apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes . It overcomes multidrug resistance and sensitizes drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs .
Interaction with Biological Systems
Pain Management
DMTA has been shown to act as a partial agonist of the CB1 receptor, a key component of the endocannabinoid system. This interaction allows DMTA to modulate the activity of this receptor, which is involved in regulating pain.
Mood Regulation
DMTA’s interaction with the endocannabinoid and opioid systems also allows it to modulate mood. It has been shown to have anxiolytic and antidepressant-like effects in animal models.
Anti-inflammatory Properties
In addition to its analgesic properties, DMTA has been shown to have anti-inflammatory properties. In animal studies, DMTA has been shown to reduce inflammation in models of acute and chronic pain.
properties
IUPAC Name |
1,3-dimethyl-2-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXOJFFNCZXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641226 | |
Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878812-96-5 | |
Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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